N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with the molecular formula C11H12ClF3N. It is known for its unique structure, which includes a trifluoromethyl group and a tert-butyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-tert-butylaniline with trifluoroacetic anhydride, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in nucleophilic substitution, the product will be a substituted imidoyl chloride, while in coupling reactions, the product will be a biaryl compound .
Scientific Research Applications
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it can form stable covalent bonds with nucleophilic partners .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl Chloride: Similar in structure but contains a sulfinimidoyl group instead of an imidoyl group.
N-tert-Butyl-a-phenylnitrone: Contains a nitrone group and is used in different types of chemical reactions.
Uniqueness
N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C12H13ClF3N |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C12H13ClF3N/c1-11(2,3)8-4-6-9(7-5-8)17-10(13)12(14,15)16/h4-7H,1-3H3 |
InChI Key |
GEXIHPIMJFJXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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